molecular formula C17H17N3O4S B4879258 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4879258
M. Wt: 359.4 g/mol
InChI Key: QRRNLOJDZHJIOH-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as TDM-1, is a potent anticancer drug used for the treatment of HER2-positive metastatic breast cancer. TDM-1 is a conjugate of trastuzumab, a monoclonal antibody that targets HER2 receptors, and DM1, a cytotoxic agent that inhibits microtubule polymerization.

Mechanism of Action

3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exerts its anticancer activity through two mechanisms: HER2 receptor targeting and cytotoxicity. Trastuzumab targets HER2 receptors on the surface of cancer cells, inhibiting their growth and proliferation. DM1, on the other hand, inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis. The non-cleavable linker ensures that DM1 is released only inside the cancer cells, minimizing off-target toxicity.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to induce cell cycle arrest and apoptosis in HER2-positive breast cancer cells. 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide also inhibits cell migration and invasion, leading to reduced metastasis. In addition, 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to modulate immune responses and enhance antitumor immunity. 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for lab experiments, including its potency and selectivity for HER2-positive cancer cells, its favorable safety profile, and its ability to overcome resistance to trastuzumab and other cytotoxic agents. However, 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex and expensive drug that requires specialized facilities and expertise for its synthesis and characterization. In addition, 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not suitable for all types of cancer and may have limited efficacy in certain patient populations.

Future Directions

There are several future directions for 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide research, including the development of new linkers and conjugates to enhance its efficacy and safety, the identification of biomarkers for patient selection and monitoring, and the exploration of 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in combination with other therapies, such as immune checkpoint inhibitors and PARP inhibitors. In addition, there is a need for further research on the mechanisms of resistance to 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and the development of strategies to overcome resistance. Overall, 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide represents a promising therapeutic option for HER2-positive metastatic breast cancer and holds great potential for further research and development.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the conjugation of trastuzumab and DM1 through a non-cleavable linker. The linker used in 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a thioether-based linker that is stable in circulation but releases DM1 upon internalization by HER2-positive cancer cells. The synthesis of 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex process that involves multiple steps, including the preparation of trastuzumab and DM1, the activation of the linker, and the conjugation of trastuzumab and DM1 through the linker. The final product is purified through chromatography and characterized through various analytical techniques, including mass spectrometry and high-performance liquid chromatography.

Scientific Research Applications

3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied in preclinical and clinical settings for the treatment of HER2-positive metastatic breast cancer. In preclinical studies, 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown superior efficacy and safety compared to trastuzumab and DM1 alone. 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also demonstrated activity against trastuzumab-resistant and multidrug-resistant breast cancer cells. In clinical trials, 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown significant improvement in progression-free survival and overall survival compared to other standard-of-care treatments for HER2-positive metastatic breast cancer. 3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also shown a favorable safety profile, with fewer adverse events compared to other cytotoxic agents.

properties

IUPAC Name

3,4-dimethoxy-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-20(10-15-18-16(19-24-15)14-5-4-8-25-14)17(21)11-6-7-12(22-2)13(9-11)23-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRNLOJDZHJIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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